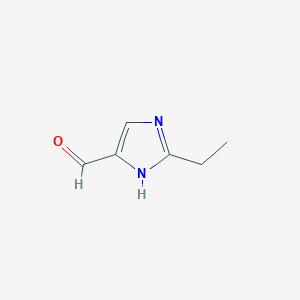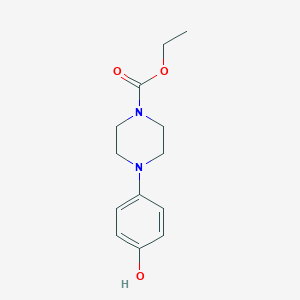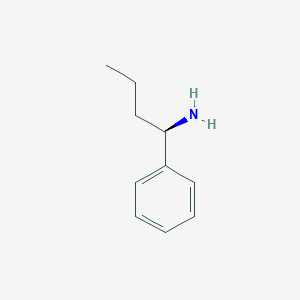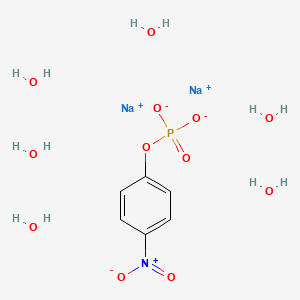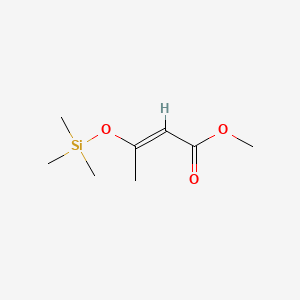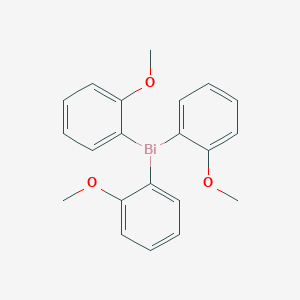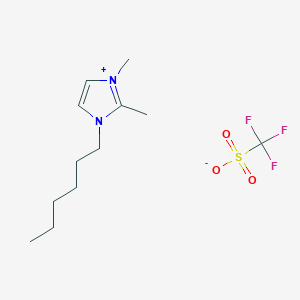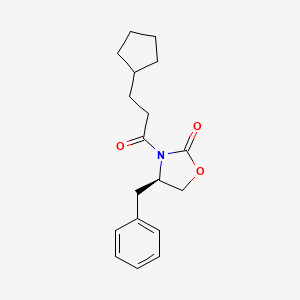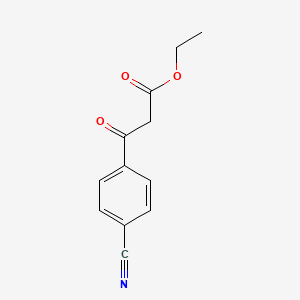
3-Amino-3-(3,5-difluorophenyl)propanoic acid
説明
“3-Amino-3-(3,5-difluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 682804-73-5 . Its molecular weight is 201.17 . The IUPAC name for this compound is 3-(3,5-difluorophenyl)-beta-alanine . It is a solid substance .
Molecular Structure Analysis
The InChI code for “3-Amino-3-(3,5-difluorophenyl)propanoic acid” is 1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Amino-3-(3,5-difluorophenyl)propanoic acid” is a solid substance . It has a molecular weight of 201.17 .科学的研究の応用
Polymorphism in Pharmaceutical Compounds
Research has shown that polymorphism, the occurrence of different crystal forms, is significant in pharmaceutical compounds, including those related to 3-amino-3-(3,5-difluorophenyl)propanoic acid. For instance, Vogt et al. (2013) studied two polymorphic forms of a related compound using various techniques like spectroscopy and diffractometry. They noted challenges in analytical and physical characterization due to similarities in spectra and diffraction patterns of these polymorphs (Vogt et al., 2013).
Fluorescence Derivatisation of Amino Acids
The derivatisation of amino acids for fluorescence applications is another area of interest. Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids. This derivatisation resulted in strong fluorescence, useful in biological assays (Frade et al., 2007).
Synthesis Methods for Biologically Active Compounds
In the synthesis of biologically active compounds, intermediates like 3-aminothiocarbonylthio)propanoic acids play a crucial role. Orlinskii (1996) described methods for synthesizing these intermediates, highlighting their importance in the pharmaceutical industry (Orlinskii, 1996).
Asymmetric Biocatalysis in Pharmaceutical Intermediates
The use of asymmetric biocatalysis for producing pharmaceutical intermediates is another application. Li et al. (2013) studied the biocatalysis ofS-3-amino-3-phenylpropionic acid using isolated Methylobacterium, highlighting the significance of chiral catalysis in pharmaceutical synthesis. Their work demonstrated the potential of biocatalysis in producing enantiopure compounds efficiently (Li et al., 2013).
Synthesis and Biological Evaluation of Amino Acid Derivatives
Han et al. (2021) synthesized several CF3Se-substituted α-amino acid derivatives. Their primary in vitro cytotoxicity assays revealed potential cell growth inhibitory effects, indicating the importance of such derivatives in biomedical research and drug development (Han et al., 2021).
Investigation of Synthetic Routes for Novel Compounds
Research into the synthesis of novel compounds such as 3-(phenylsulfonimidoyl)propanoate derivatives has been conducted. Tye and Skinner (2002) described various strategies for imination in the synthesis of these derivatives, showing the complexity and potential in developing new molecular entities (Tye & Skinner, 2002).
Corrosion Inhibition by Amino Acid Derivatives
Research into the application of amino acid derivatives as corrosion inhibitors is another fascinating area. Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors and evaluated their performance, demonstrating the interdisciplinary use of these compounds (Srivastava et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
3-amino-3-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIOVKBLAKVZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377655 | |
| Record name | 3-amino-3-(3,5-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,5-difluorophenyl)propanoic acid | |
CAS RN |
682804-73-5 | |
| Record name | 3-amino-3-(3,5-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)
